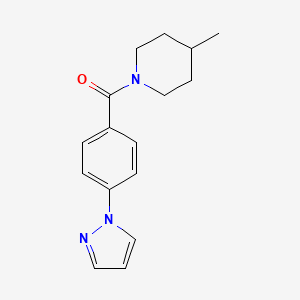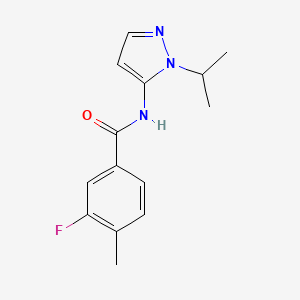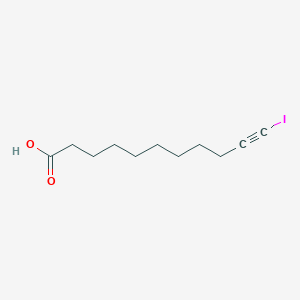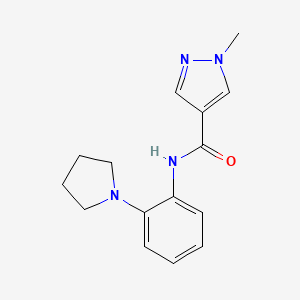
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, also known as MPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the cathinone family, which is a group of synthetic compounds that are structurally similar to amphetamines. The synthesis method of MPPP involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent.
作用機序
The mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant and euphoric effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to increase heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has a well-defined chemical structure, which makes it easy to study. However, one limitation of using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is that it has potential for abuse and addiction. Therefore, it is important to use caution when handling this compound.
将来の方向性
There are many potential future directions for the study of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. One possible direction is the development of new drugs based on the structure of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. Another possible direction is the study of the long-term effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone use. Additionally, further research is needed to fully understand the mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone and its potential as a treatment for mood disorders and cognitive enhancement.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The synthesis method of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied for its potential as a treatment for depression, anxiety, and other mood disorders, as well as its potential as a cognitive enhancer. The mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has a number of biochemical and physiological effects, including an increase in neurotransmitter levels and heart rate, blood pressure, and body temperature. While there are advantages to using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments, it is important to use caution due to its potential for abuse and addiction. There are many potential future directions for the study of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, including the development of new drugs based on its structure and the study of its long-term effects.
合成法
The synthesis of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol. The reducing agent used in the reaction is typically sodium borohydride or lithium aluminum hydride. The reaction yields (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone as a white crystalline powder, which is purified by recrystallization.
科学的研究の応用
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential pharmacological properties. It has been shown to have stimulant and euphoric effects similar to those of amphetamines. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to have potential as a treatment for depression, anxiety, and other mood disorders. Additionally, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied for its potential as a cognitive enhancer.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-7-11-18(12-8-13)16(20)14-3-5-15(6-4-14)19-10-2-9-17-19/h2-6,9-10,13H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMOKJPYPKADNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)


![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)


![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
